molecular formula C22H20ClN3O3S B2587964 1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380461-32-5

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2587964
CAS No.: 380461-32-5
M. Wt: 441.93
InChI Key: CEOZREHYTXSZDM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Biological Activity

1-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 380461-32-5) is a compound belonging to the thieno[2,3-c]pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, kinase inhibition, and antioxidant effects.

Chemical Structure and Properties

The compound's molecular formula is C23H22ClN2O3S. Its structure includes a thieno[2,3-c]pyrazole core substituted with a chlorophenyl group and a dimethoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyrazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression. The compound exhibited low micromolar activity against kinase AKT2/PKBβ and inhibited the formation of 3D neurospheres from glioblastoma stem cells, indicating its potential as a therapeutic agent against glioma .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (μM)Effect
Compound 4jAKT2/PKBβLow micromolarInhibits glioma growth
Thieno[2,3-c]pyrazole derivativeGlioblastoma cell lines49.85Induces apoptosis

Kinase Inhibition

Thieno[2,3-c]pyrazoles have been identified as promising kinase inhibitors. In vitro studies have shown that certain derivatives can inhibit various kinases involved in cancer signaling pathways. The ability to selectively target these kinases while sparing non-cancerous cells is crucial for developing effective cancer therapies with reduced side effects .

Antioxidant Properties

The antioxidant activity of thieno[2,3-c]pyrazole compounds has been assessed through their effects on erythrocytes exposed to toxic substances like 4-nonylphenol. In experimental models using Nile fishes (Clarias gariepinus), these compounds significantly reduced erythrocyte malformations caused by oxidative stress .

Table 2: Effects of Thieno[2,3-c]pyrazole on Erythrocytes

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7f)29.1 ± 3.05

Case Studies

A notable study involving a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles found that these compounds exhibited significant anticancer activity against glioblastoma cells while showing minimal cytotoxicity towards non-cancerous cells . This selective toxicity is essential for developing targeted cancer therapies.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-13-17-11-20(30-22(17)26(25-13)16-7-5-15(23)6-8-16)21(27)24-12-14-4-9-18(28-2)19(10-14)29-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOZREHYTXSZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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